molecular formula C29H29N7O4 B11034430 N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

Cat. No.: B11034430
M. Wt: 539.6 g/mol
InChI Key: KJJHHNMVHVFZMU-UHFFFAOYSA-N
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Description

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is a complex organic compound that features multiple functional groups, including pyrimidine, indole, and isoindole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrimidine derivative: Starting with a suitable pyrimidine precursor, such as 4,6-dimethylpyrimidine, which undergoes functionalization to introduce the amino group.

    Indole derivative synthesis: The indole moiety can be synthesized or obtained commercially, followed by functionalization to introduce the methoxy and ethyl groups.

    Coupling reactions: The pyrimidine and indole derivatives are coupled using appropriate reagents and conditions to form the intermediate compound.

    Final condensation: The intermediate is then condensed with the isoindole derivative under specific conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide
  • **N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanamide

Uniqueness

The uniqueness of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide lies in its specific combination of functional groups and structural features, which may confer unique biological activity or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C29H29N7O4

Molecular Weight

539.6 g/mol

IUPAC Name

N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]carbamimidoyl]-2-(1,3-dioxoisoindol-2-yl)propanamide

InChI

InChI=1S/C29H29N7O4/c1-16-13-17(2)33-29(32-16)35-28(30-12-11-19-15-31-24-10-9-20(40-4)14-23(19)24)34-25(37)18(3)36-26(38)21-7-5-6-8-22(21)27(36)39/h5-10,13-15,18,31H,11-12H2,1-4H3,(H2,30,32,33,34,35,37)

InChI Key

KJJHHNMVHVFZMU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)OC)NC(=O)C(C)N4C(=O)C5=CC=CC=C5C4=O)C

Origin of Product

United States

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